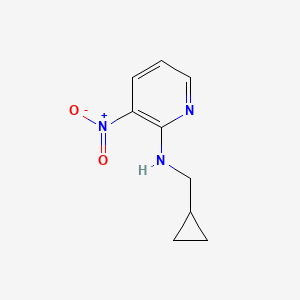
N-(cyclopropylmethyl)-3-nitropyridin-2-amine
概要
説明
N-(cyclopropylmethyl)-3-nitropyridin-2-amine: is an organic compound that features a cyclopropylmethyl group attached to a nitrogen atom, which is further connected to a 3-nitropyridin-2-amine moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(cyclopropylmethyl)-3-nitropyridin-2-amine typically involves the reaction of 3-nitropyridin-2-amine with cyclopropylmethyl halides under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine group attacks the electrophilic carbon of the cyclopropylmethyl halide, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can make the process more sustainable.
化学反応の分析
Types of Reactions:
Oxidation: N-(cyclopropylmethyl)-3-nitropyridin-2-amine can undergo oxidation reactions, where the nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced using common reducing agents like lithium aluminum hydride or hydrogenation catalysts.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or palladium on carbon with hydrogen gas.
Substitution: Sodium hydride or other strong bases in aprotic solvents.
Major Products Formed:
Oxidation: Formation of N-(cyclopropylmethyl)-3-aminopyridin-2-amine.
Reduction: Formation of N-(cyclopropylmethyl)-3-aminopyridin-2-amine.
Substitution: Formation of various substituted pyridines depending on the substituent introduced.
科学的研究の応用
Chemistry: N-(cyclopropylmethyl)-3-nitropyridin-2-amine is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound can be used to study the effects of cyclopropylmethyl groups on biological activity. It can also serve as a building block for the synthesis of bioactive molecules.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structural features may impart unique pharmacological properties, making it a candidate for further investigation.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications.
作用機序
The mechanism of action of N-(cyclopropylmethyl)-3-nitropyridin-2-amine involves its interaction with specific molecular targets. The cyclopropylmethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects. The nitro group can also participate in redox reactions, influencing the compound’s activity.
類似化合物との比較
- N-(cyclopropylmethyl)-3-aminopyridin-2-amine
- N-(cyclopropylmethyl)-3-chloropyridin-2-amine
- N-(cyclopropylmethyl)-3-bromopyridin-2-amine
Uniqueness: N-(cyclopropylmethyl)-3-nitropyridin-2-amine is unique due to the presence of both a cyclopropylmethyl group and a nitro group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
特性
IUPAC Name |
N-(cyclopropylmethyl)-3-nitropyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2/c13-12(14)8-2-1-5-10-9(8)11-6-7-3-4-7/h1-2,5,7H,3-4,6H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWBIGSQVTBKNDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC2=C(C=CC=N2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
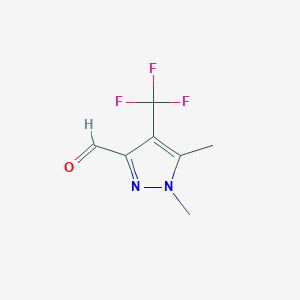
![[6-(2-Aziridin-1-ylethoxy)pyridin-3-yl]methylamine](/img/structure/B1386520.png)
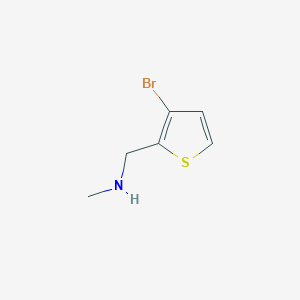
![4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic acid](/img/structure/B1386525.png)
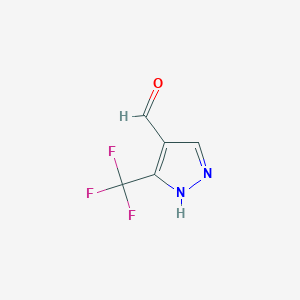

![{1-[4-(Trifluoromethyl)phenyl]cyclopropyl}methanamine](/img/structure/B1386528.png)
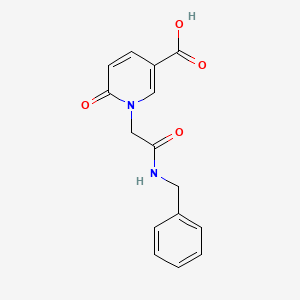
![Imidazo[1,2-a]pyrimidine-2-carbonyl chloride](/img/structure/B1386536.png)
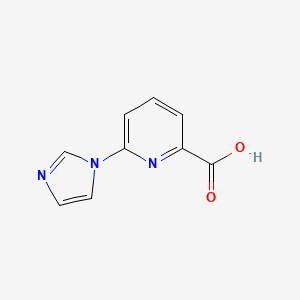
![(4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol](/img/structure/B1386538.png)
![1-{3-Fluoro-4-[(4-methylphenyl)thio]phenyl}ethanone](/img/structure/B1386539.png)
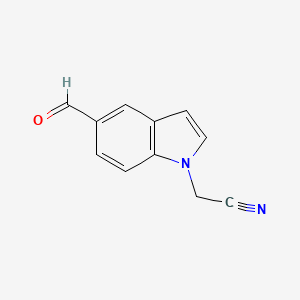
![4-[(Hexyloxy)methyl]aniline](/img/structure/B1386542.png)
